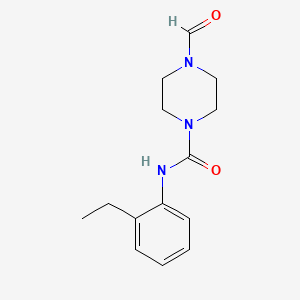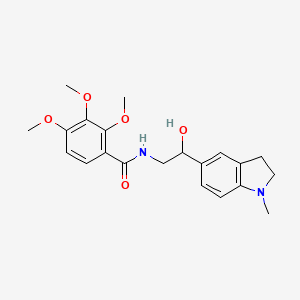
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide is used to study the role of ALK in cellular signaling pathways. It helps in understanding the mechanisms of cancer progression and identifying potential therapeutic targets.
Medicine: The primary application of this compound is in medicine, where it serves as an ALK inhibitor for the treatment of cancers such as non-small cell lung cancer (NSCLC). Its ability to selectively inhibit ALK makes it a valuable drug in targeted cancer therapy.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative products that can address various challenges in these fields.
Orientations Futures
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide” and similar compounds could have significant potential in future research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are employed to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Mécanisme D'action
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide exerts its effects by selectively inhibiting the activity of ALK. By binding to the ATP-binding site of the ALK enzyme, it prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the ALK receptor tyrosine kinase. The pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Crizotinib
Ceritinib
Alectinib
Brigatinib
Uniqueness: N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4-trimethoxybenzamide stands out due to its high potency and selectivity for ALK. Unlike some other ALK inhibitors, it has a favorable pharmacokinetic profile and fewer off-target effects, making it a preferred choice in clinical settings.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-23-10-9-13-11-14(5-7-16(13)23)17(24)12-22-21(25)15-6-8-18(26-2)20(28-4)19(15)27-3/h5-8,11,17,24H,9-10,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUKYMJMCDBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
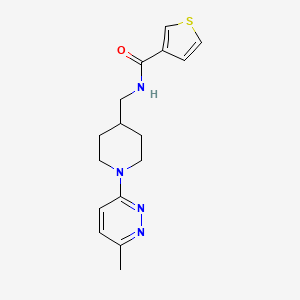
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)

![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2843245.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)
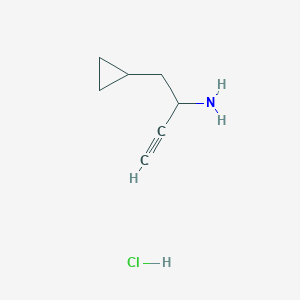
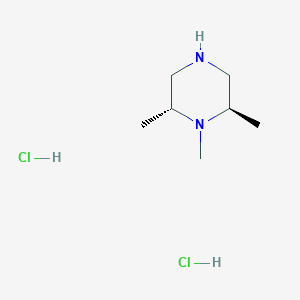
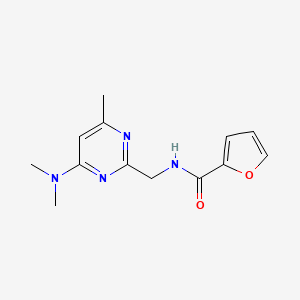
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)
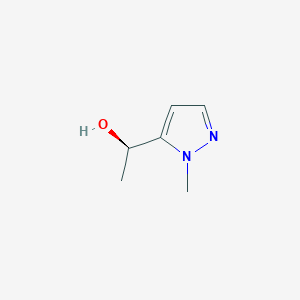
![N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2843257.png)
